

# Expression Profile of ARL16 in Human Tissues: A Technical Guide

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## Compound of Interest

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## Introduction

ADP Ribosylation Factor Like GTPase 16 (ARL16) is a member of the ARF-like (ARL) family of small GTP-binding proteins, which are structurally related to ADP-ribosylation factors (ARFs). [1] While still among the lesser-characterized members of the ARF family, emerging evidence points to its significant roles in fundamental cellular processes. [2][3] ARL16 is implicated in the regulation of protein trafficking from the Golgi apparatus to primary cilia, a key function for ciliary signaling pathways such as the Hedgehog (Hh) pathway. [2][3][4][5][6] Additionally, it has been identified as a negative regulator of the innate antiviral response by interacting with the RIG-I protein. [4][7] Given its involvement in these critical pathways, understanding the expression profile of ARL16 across different human tissues is essential for elucidating its physiological functions and its potential as a therapeutic target.

This technical guide provides a comprehensive overview of the ARL16 expression profile in various human tissues, details its involvement in key signaling pathways, and outlines standard experimental protocols for its detection and quantification.

## Quantitative Expression Profile of ARL16

ARL16 is widely expressed across human tissues at both the mRNA and protein levels. [2][3] Quantitative data from large-scale transcriptomic and proteomic studies provide a detailed map

of its expression landscape.

## mRNA Expression Data (GTEx)

The Genotype-Tissue Expression (GTEx) project provides extensive data on gene expression across a wide variety of human tissues. Analysis of this data indicates that ARL16 mRNA is expressed in most tissues, with notable levels in whole blood, sun-exposed skin, and the esophageal mucosa.<sup>[1][8]</sup> The following table summarizes the median mRNA expression of ARL16 in a selection of human tissues, presented as Transcripts Per Million (TPM).

Tissue	Median Expression (TPM)
Adipose - Subcutaneous	15.8
Adrenal Gland	18.1
Artery - Aorta	11.9
Brain - Cerebellum	10.5
Breast - Mammary Tissue	14.3
Cells - EBV-transformed lymphocytes	25.4
Colon - Transverse	12.7
Esophagus - Mucosa	22.1
Heart - Left Ventricle	9.8
Kidney - Cortex	16.2
Liver	13.5
Lung	17.6
Muscle - Skeletal	8.9
Nerve - Tibial	11.2
Ovary	19.3
Pancreas	15.1
Pituitary	20.7
Prostate	14.8
Skin - Sun Exposed (Lower leg)	24.5
Small Intestine - Terminal Ileum	13.9
Spleen	21.1
Stomach	12.4
Testis	18.9

Thyroid	17.9
Uterus	16.5
Vagina	15.7
Whole Blood	28.3

Data is representative and compiled from publicly available GTEx resources. Actual values may vary based on data processing and normalization methods.

## Protein Expression Data (Human Protein Atlas)

The Human Protein Atlas (HPA) provides protein expression data through antibody-based profiling using immunohistochemistry.<sup>[9][10]</sup> The HPA reports cytoplasmic expression of ARL16 in most tissues analyzed.<sup>[11][12]</sup> Subcellularly, ARL16 has been localized to the primary cilium and the basal body.<sup>[11]</sup> The following table summarizes the observed protein expression levels in various normal human tissues.

Tissue	Expression Level	Staining Pattern
Adipose tissue	Medium	Cytoplasmic/membranous
Adrenal gland	Medium	Cytoplasmic/membranous
Appendix	Medium	Cytoplasmic/membranous
Bone marrow	Medium	Cytoplasmic/membranous
Brain (Cerebral Cortex)	Low	Cytoplasmic/membranous
Breast	Low	Cytoplasmic/membranous
Colon	Medium	Cytoplasmic/membranous
Esophagus	Medium	Cytoplasmic/membranous
Heart muscle	Low	Cytoplasmic/membranous
Kidney	Medium	Cytoplasmic/membranous
Liver	Low	Cytoplasmic/membranous
Lung	Medium	Cytoplasmic/membranous
Lymph node	Medium	Cytoplasmic/membranous <a href="#">[13]</a>
Ovary	Medium	Cytoplasmic/membranous
Pancreas	Medium	Cytoplasmic/membranous
Placenta	Medium	Cytoplasmic/membranous
Prostate	Medium	Cytoplasmic/membranous
Skin	Medium	Cytoplasmic/membranous
Spleen	Medium	Cytoplasmic/membranous
Stomach	Medium	Cytoplasmic/membranous
Testis	Medium	Cytoplasmic/membranous
Thyroid gland	Medium	Cytoplasmic/membranous
Tonsil	Medium	Cytoplasmic/membranous

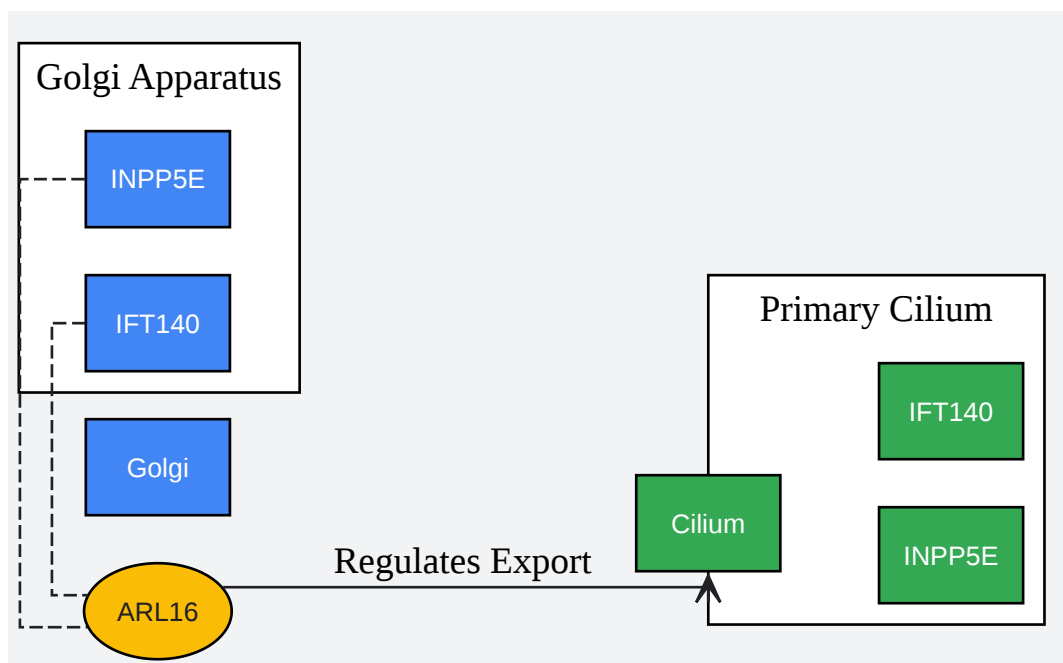
Expression levels are categorized as Not detected, Low, Medium, or High based on HPA's knowledge-based annotation.<sup>[12]</sup>

## Signaling Pathways Involving ARL16

ARL16 is a regulatory GTPase involved in several key cellular signaling pathways.

### Golgi-to-Cilium Trafficking

ARL16 plays a crucial role in regulating the transport of specific proteins from the Golgi apparatus to the primary cilium. Deletion of ARL16 leads to the accumulation of the intraflagellar transport (IFT) protein IFT140 and the inositol 5-phosphatase INPP5E at the Golgi, preventing their localization to the cilium.<sup>[2][3][4][5][6]</sup> This suggests ARL16 is a key regulator of a specific Golgi-to-cilia trafficking pathway.<sup>[2][4][6]</sup>



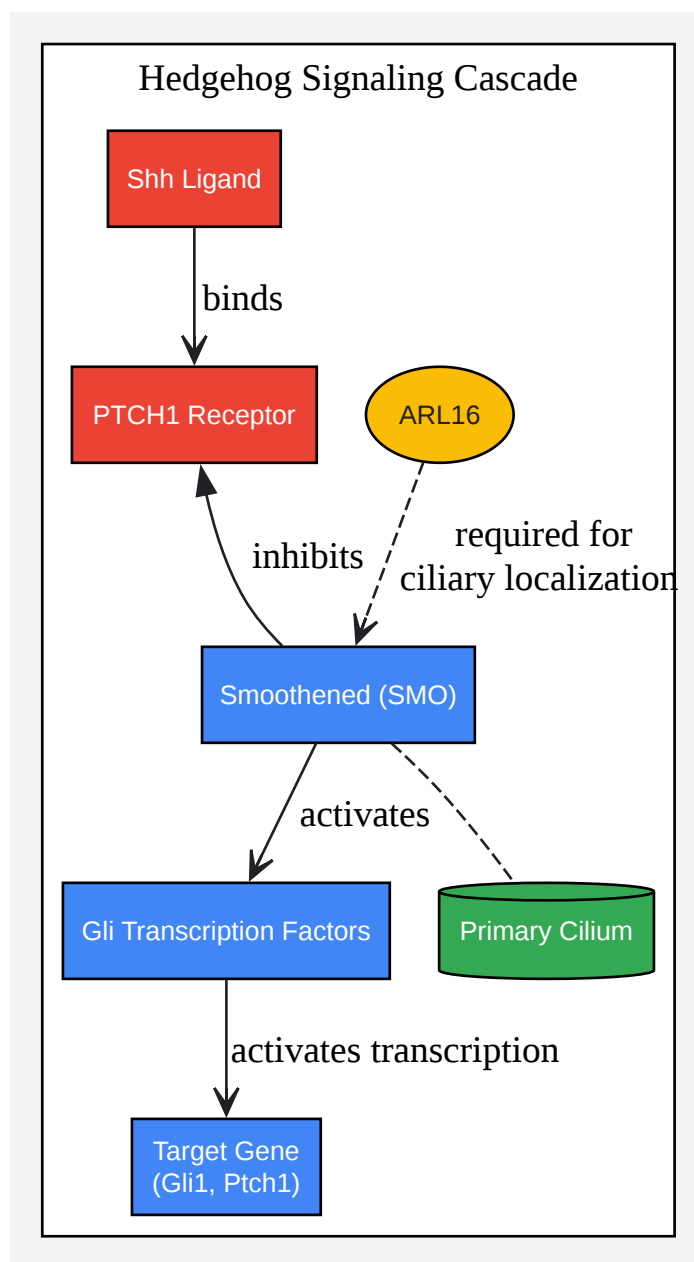
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Caption: ARL16-mediated regulation of protein export from the Golgi to the primary cilium.

### Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is critical for embryonic development and is closely linked to the primary cilium.<sup>[14]</sup> ARL16 is required for proper Hh signaling.<sup>[2][4]</sup> In the absence

of ARL16, the recruitment of the key signal transducer Smoothed (SMO) to the cilium is impaired upon pathway activation, leading to a blunted transcriptional response of Hh target genes like Gli1 and Ptch1.[4][5]

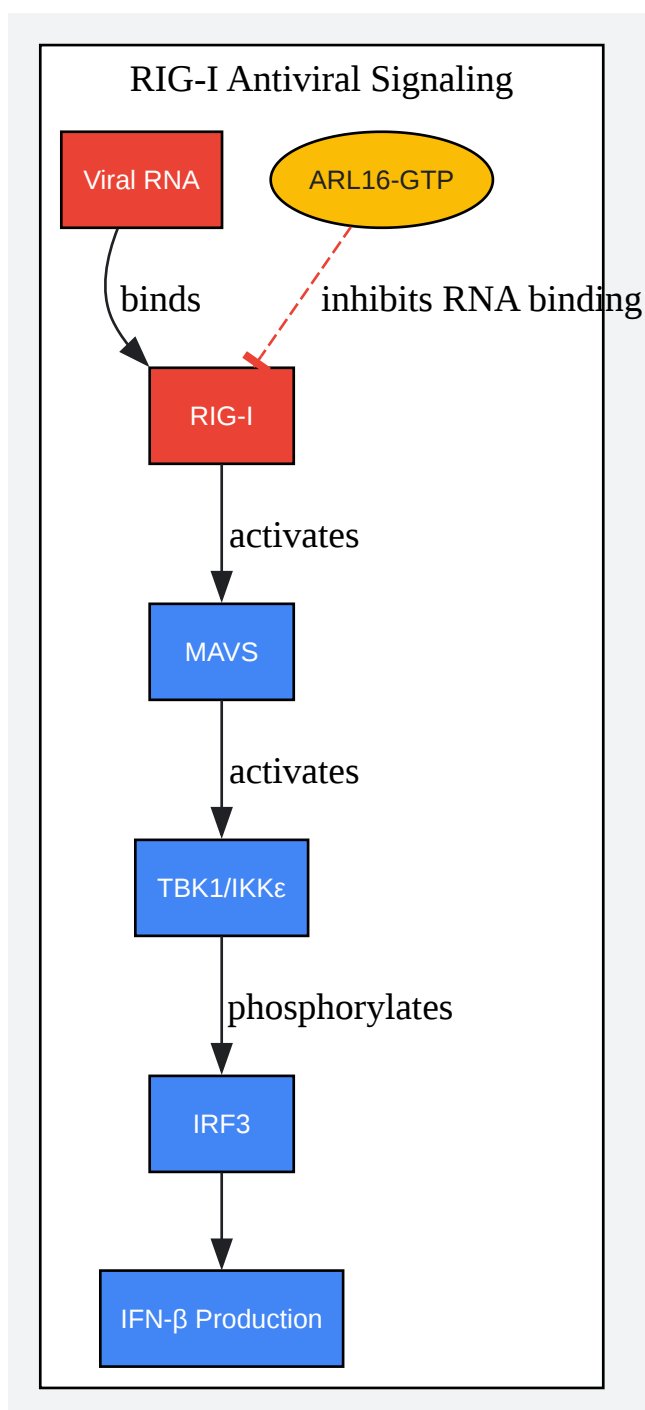


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Caption: Role of ARL16 in the canonical Hedgehog signaling pathway.

## Innate Antiviral Response (RIG-I Pathway)

ARL16 has been identified as a negative regulator of the innate immune response to RNA viruses.[4] It can directly interact with the C-terminal domain (CTD) of the viral RNA sensor RIG-I in a GTP-dependent manner.[7] This interaction suppresses RIG-I's ability to bind viral RNA, thereby inhibiting the downstream signaling cascade that leads to the production of type I interferons (IFN- $\beta$ ).[7]



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Caption: ARL16-mediated inhibition of the RIG-I antiviral signaling pathway.

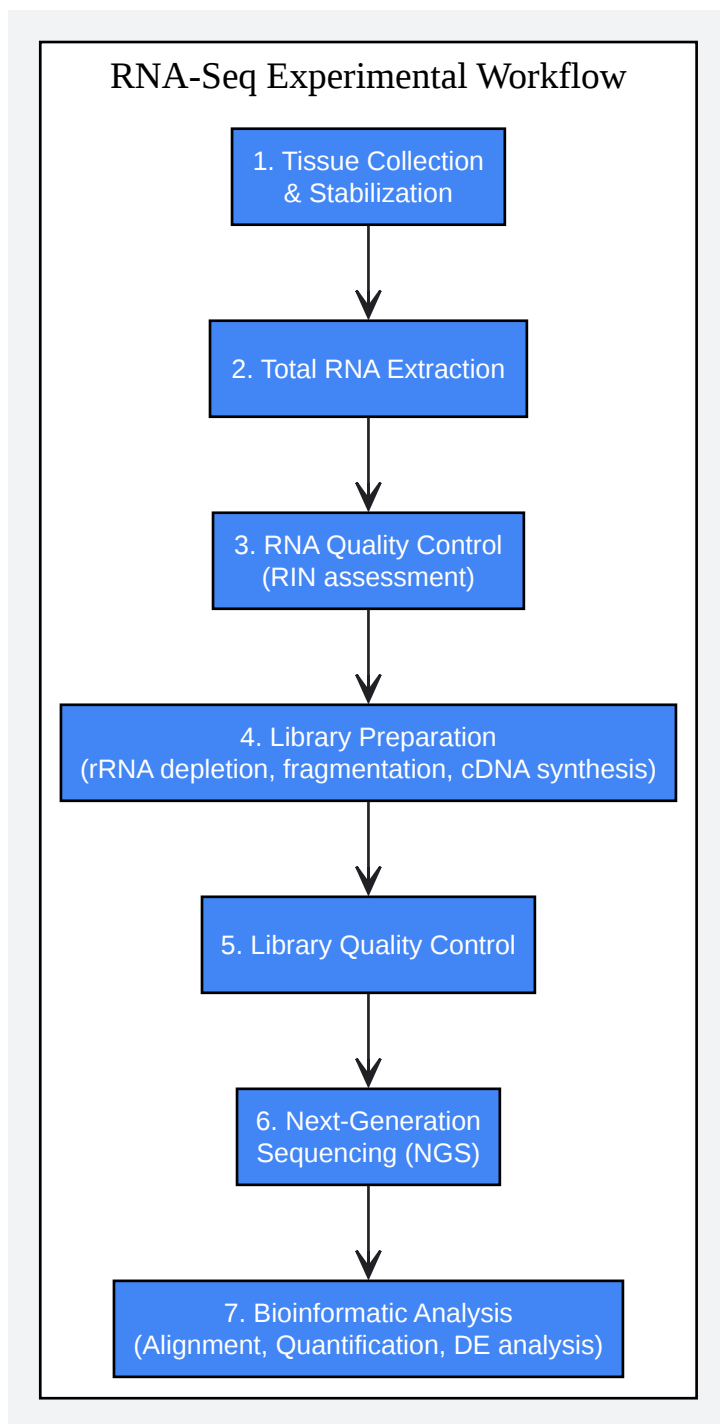
## Experimental Protocols

Standardized protocols are crucial for the reliable detection and quantification of ARL16 expression. Below are detailed methodologies for key experiments.

### RNA Sequencing for Tissue Expression Profiling

RNA sequencing (RNA-seq) is a powerful method for quantitative transcriptome analysis.<sup>[15]</sup>

This protocol outlines a general workflow for preparing human tissue samples for RNA-seq.



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Caption: A typical experimental workflow for tissue expression profiling using RNA-Seq.

- Tissue Collection and Stabilization:
  - Excise tissue of interest rapidly to minimize RNA degradation.

- Immediately place the tissue in a cryovial and snap-freeze in liquid nitrogen, or submerge in an RNA stabilization reagent (e.g., RNAlater).
- Store samples at -80°C until RNA extraction.[16]
- Total RNA Extraction:
  - Homogenize the frozen tissue (~20-30 mg) using a rotor-stator homogenizer or bead mill in 1 mL of a guanidinium thiocyanate-based lysis buffer (e.g., TRIzol).
  - Extract total RNA using a phenol-chloroform phase separation followed by isopropanol precipitation, or use a column-based RNA purification kit (e.g., Qiagen RNeasy) according to the manufacturer's instructions.
  - Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- RNA Quality Control:
  - Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 is desirable.
  - Evaluate RNA integrity using a microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of  $\geq 7$  is recommended for standard RNA-seq library preparation.
- Library Preparation:
  - Starting with 100 ng to 1  $\mu$ g of total RNA, enrich for mRNA using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA) using specific probes, depending on the experimental goal.[15][16]
  - Fragment the enriched RNA using enzymatic or chemical methods.
  - Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
  - Synthesize the second strand of cDNA.
  - Perform end-repair, A-tailing, and ligate sequencing adapters.

- Amplify the library via PCR to add indexes and generate sufficient material for sequencing.
- Library Quality Control and Sequencing:
  - Assess the final library concentration and size distribution using a fluorometer (e.g., Qubit) and a Bioanalyzer.
  - Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq) to the desired read depth.

## Immunohistochemistry (IHC)

IHC is used to visualize the distribution and localization of ARL16 protein within tissue sections. [\[17\]](#)

- Tissue Fixation and Embedding:
  - Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.
  - Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
  - Clear the tissue with xylene and embed in paraffin wax. [\[18\]](#)
- Sectioning and Deparaffinization:
  - Cut 4-5  $\mu\text{m}$  thick sections using a microtome and mount them on positively charged glass slides.
  - Deparaffinize the sections by incubating in xylene (2x 5 min).
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes. [\[18\]](#)

- Allow slides to cool to room temperature.
- Immunostaining:
  - Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.[\[19\]](#)
  - Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
  - Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[\[19\]](#)
  - Incubate sections with a primary antibody against ARL16 (e.g., Rabbit polyclonal) diluted in antibody diluent overnight at 4°C in a humidified chamber.[\[17\]](#)
  - Wash slides 3x 5 min with wash buffer.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-rabbit HRP) for 1 hour at room temperature.
  - Wash slides 3x 5 min with wash buffer.
- Detection and Visualization:
  - Apply a chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
  - Rinse with distilled water to stop the reaction.
  - Counterstain with hematoxylin to visualize cell nuclei.
  - Dehydrate, clear, and mount with a permanent mounting medium.
  - Visualize under a bright-field microscope.

## Western Blotting

Western blotting is used to detect and quantify ARL16 protein levels in tissue lysates.

- Tissue Lysate Preparation:
  - Snap-freeze ~50 mg of fresh tissue in liquid nitrogen.
  - Homogenize the frozen tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[\[20\]](#)[\[21\]](#)
  - Incubate the homogenate on ice for 30 minutes with periodic vortexing.
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[\[22\]](#)
  - Transfer the supernatant (protein lysate) to a new tube.
- Protein Quantification:
  - Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
- SDS-PAGE and Protein Transfer:
  - Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
  - Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunodetection:
  - Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody against ARL16 diluted in blocking buffer overnight at 4°C.
  - Wash the membrane 3x 10 min with TBST.
  - Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
  - Wash the membrane 3x 10 min with TBST.

- Signal Detection:
  - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
  - Detect the signal using an imaging system or X-ray film.
  - Normalize the ARL16 signal to a loading control protein (e.g., GAPDH or  $\beta$ -actin).

## Conclusion

ARL16 is a widely expressed protein with crucial regulatory functions in protein trafficking, developmental signaling, and innate immunity. This guide provides a foundational understanding of its expression across human tissues, its role in key biological pathways, and the technical methodologies required for its study. The presented data and protocols offer a valuable resource for researchers investigating the multifaceted roles of ARL16 in human health and disease.

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